
3'-Fluoro-2-(trifluoromethyl)biphenyl-4-amine
Overview
Description
“3’-Fluoro-2-(trifluoromethyl)biphenyl-4-amine” is an organic fluorine compound. It has the empirical formula C13H10F3N . The molecular weight of this compound is 237.22 .
Synthesis Analysis
The synthesis of such compounds often involves the use of boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is a key step in the synthesis process . The Suzuki–Miyaura coupling reaction is also commonly used in the synthesis of these types of compounds .Molecular Structure Analysis
The molecular structure of “3’-Fluoro-2-(trifluoromethyl)biphenyl-4-amine” can be represented by the SMILES string FC(F)(F)C1=CC=CC(C2=CC=C(N)C=C2)=C1 .Chemical Reactions Analysis
This compound can participate in various chemical reactions. For instance, it can act as a reactant in the preparation of aminopyridines through amination reactions . It can also be used as a catalytic ligand for regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium .Scientific Research Applications
1. Polymer Synthesis and Properties
3'-Fluoro-2-(trifluoromethyl)biphenyl-4-amine is involved in the synthesis of soluble fluoro-polyimides, offering excellent thermal stability, low moisture absorption, and high hygrothermal stability. These polymers are synthesized through a reaction with aromatic dianhydrides and exhibit properties making them suitable for various high-performance applications (Xie et al., 2001).
2. Pharmaceutical and Agrochemical Synthesis
Compounds containing the trifluoromethyl group, like this compound, are increasingly significant in pharmaceutical and agrochemical compound design. They enhance electron density within molecular frameworks and influence interactions with proteins. Efficient methods for appending these groups to a broad range of substrates have been developed, significantly impacting the synthesis of pharmaceuticals and agrochemicals (Cho et al., 2010).
3. Organic Synthesis Applications
The compound's derivatives are used in the preparation of various organic syntheses. For example, N-Fluoro amines and related compounds, which may involve structures akin to this compound, are utilized as fluorinating agents in organic synthesis. These compounds are crucial in synthesizing fluorine-containing motifs, which are increasingly valued in different domains due to their unique properties (Furin & Fainzil’berg, 2000).
Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has been classified as having Acute Tox. 4 Oral - Eye Irrit. . Precautionary measures include avoiding inhalation of dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
Biochemical Analysis
Biochemical Properties
3’-Fluoro-2-(trifluoromethyl)biphenyl-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, the trifluoromethyl group in the compound can enhance its binding affinity to certain enzymes by forming hydrogen bonds and other non-covalent interactions . This compound has been shown to inhibit specific enzymes, thereby modulating biochemical pathways and cellular processes.
Cellular Effects
The effects of 3’-Fluoro-2-(trifluoromethyl)biphenyl-4-amine on cells are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that this compound can alter the expression of genes involved in metabolic pathways, leading to changes in cellular function . Additionally, it has been observed to affect cell signaling by interacting with key proteins and receptors, thereby modulating cellular responses.
Molecular Mechanism
At the molecular level, 3’-Fluoro-2-(trifluoromethyl)biphenyl-4-amine exerts its effects through specific binding interactions with biomolecules. The compound can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity . Furthermore, it can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3’-Fluoro-2-(trifluoromethyl)biphenyl-4-amine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound has been associated with alterations in cellular processes and functions.
Dosage Effects in Animal Models
The effects of 3’-Fluoro-2-(trifluoromethyl)biphenyl-4-amine vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects by modulating biochemical pathways without causing significant toxicity . At high doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological functions. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
3’-Fluoro-2-(trifluoromethyl)biphenyl-4-amine is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism, leading to the formation of various metabolites . The compound can affect metabolic flux and alter the levels of specific metabolites, thereby influencing overall metabolic activity.
Transport and Distribution
Within cells and tissues, 3’-Fluoro-2-(trifluoromethyl)biphenyl-4-amine is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within cells are influenced by these interactions, affecting its overall activity and function.
Subcellular Localization
The subcellular localization of 3’-Fluoro-2-(trifluoromethyl)biphenyl-4-amine is crucial for its activity. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization within subcellular structures can influence its interactions with biomolecules and its overall biochemical effects.
properties
IUPAC Name |
4-(3-fluorophenyl)-3-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F4N/c14-9-3-1-2-8(6-9)11-5-4-10(18)7-12(11)13(15,16)17/h1-7H,18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYOQVGCHMHIKAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=C(C=C(C=C2)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




amine hydrochloride](/img/structure/B1440255.png)
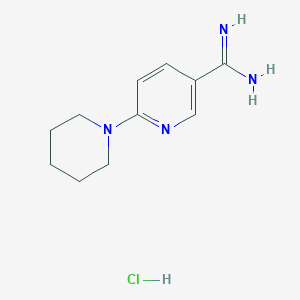
![2,2,2-trifluoroethyl N-[2-(pyridin-2-yl)ethyl]carbamate](/img/structure/B1440258.png)
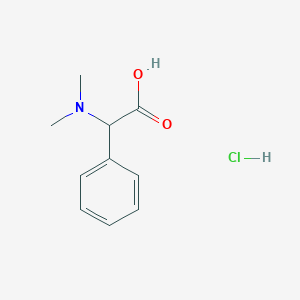
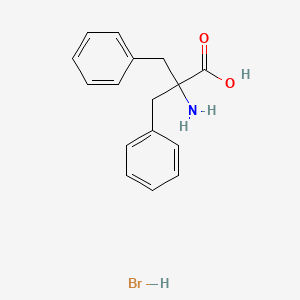
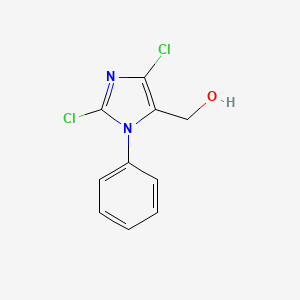
![1-{1H-pyrrolo[2,3-b]pyridine-3-sulfonyl}piperazine](/img/structure/B1440263.png)
![2,2,2-trifluoroethyl N-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]carbamate](/img/structure/B1440264.png)
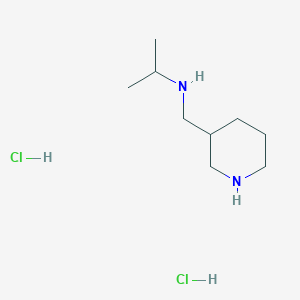
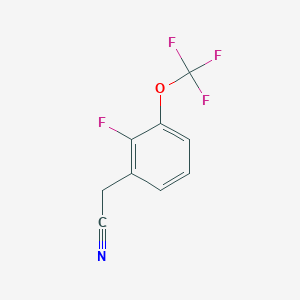
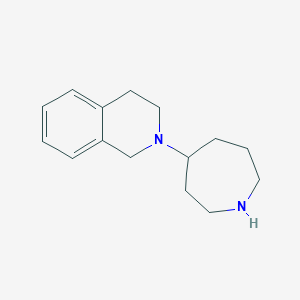
![{3-[5-(3-fluorophenyl)-1-methyl-1H-pyrazol-3-yl]propyl}(methyl)amine dihydrochloride](/img/structure/B1440273.png)
![1-[2-(3-Bromophenoxy)ethyl]piperazine dihydrochloride](/img/structure/B1440274.png)